![molecular formula C8H11ClIN B577831 (R)-1-(4-Iodophenyl)ethanamine hydrochloride CAS No. 1246649-06-8](/img/structure/B577831.png)
(R)-1-(4-Iodophenyl)ethanamine hydrochloride
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Overview
Description
“®-1-(4-Iodophenyl)ethanamine hydrochloride” is likely a derivative of phenylethylamine, a class of compounds that contain a phenethylamine skeleton, which consists of a phenyl ring bound to an amino (NH2) group through an ethyl chain .
Molecular Structure Analysis
The molecular structure of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with an iodine atom attached at the 4-position. The phenyl ring would be attached to an ethylamine group (an ethyl group attached to an amino group) at the 1-position .Chemical Reactions Analysis
As a phenethylamine derivative, “®-1-(4-Iodophenyl)ethanamine hydrochloride” could potentially undergo a variety of chemical reactions. The presence of the iodine atom might make the compound susceptible to halogen exchange reactions or dehalogenation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(4-Iodophenyl)ethanamine hydrochloride” would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Efficient Synthesis and Resolution
An efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been described. This process involves the resolution using R-(−)-mandelic acid as a resolving agent, highlighting a method for obtaining optically pure enantiomers crucial for drug synthesis and material science applications (Mathad et al., 2011). Similarly, another study presents a synthesis suitable for the large-scale production of the hydrochloride salt of (R)-1-(naphthalen-1-yl)ethanamine, underlining its importance in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).
Antiamoebic and Anticancer Activity
Research on the synthesis and characterization of chalcones bearing N-substituted ethanamine revealed their potential antiamoebic activity against Entamoeba histolytica and cytotoxicity towards A549 non-small cell lung cancer cell lines. This indicates the potential use of (R)-1-(4-Iodophenyl)ethanamine hydrochloride derivatives in developing treatments for amoebiasis and cancer (Zaidi et al., 2015).
Multifunctional Biocide Application
2-(Decylthio)ethanamine hydrochloride, a compound structurally related to (R)-1-(4-Iodophenyl)ethanamine hydrochloride, has been identified as a new multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits biofilm and corrosion inhibition properties, suggesting potential applications in recirculating cooling water systems (Walter & Cooke, 1997).
Enriched Isotope Preparation
The preparation of 18O, 15N, and 14C enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides for radiopharmaceutical applications demonstrates the compound's utility in medical diagnostics and research, providing a method for tracing biological pathways and drug metabolism (Yilmaz & Shine, 1988).
Asymmetric Synthesis Applications
Studies on the asymmetric synthesis of primary 1-(aryl)alkylamines by nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers highlight the compound's role in synthesizing enantiomerically pure substances. This methodology is pivotal in the synthesis of G-protein-coupled receptor ligands, showcasing its significance in pharmaceutical development (Atobe et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-(4-iodophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFIOFVFANOJA-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)I)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972081 |
Source
|
Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56639-48-6 |
Source
|
Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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